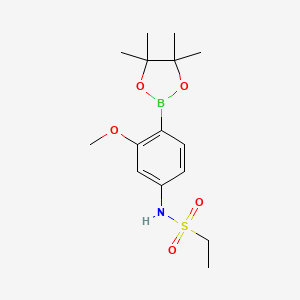
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is an organic compound that features both borate and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 3-methoxy-4-bromophenylboronic acid with ethanesulfonamide in the presence of a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The borate group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Formation of N-(3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide.
Reduction: Formation of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine.
Substitution: Formation of various biaryl compounds depending on the coupling partner used.
科学的研究の応用
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has several applications in scientific research:
Biology: Potential use as a probe for studying enzyme activity due to its borate group.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its functional groups:
Borate Group: Acts as a Lewis acid, facilitating various organic transformations.
Sulfonamide Group: Can interact with biological targets, potentially inhibiting enzymes or modulating protein function.
類似化合物との比較
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to the combination of its borate and sulfonamide groups, which confer distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C15H24BNO5S |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-11-8-9-12(13(10-11)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3 |
InChIキー |
JOPLLOOIWDZKMJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
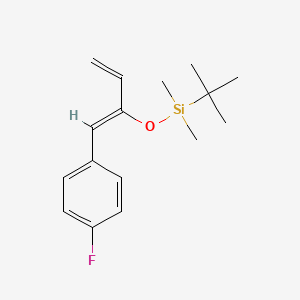
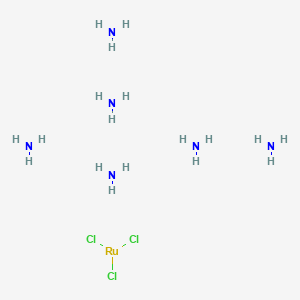
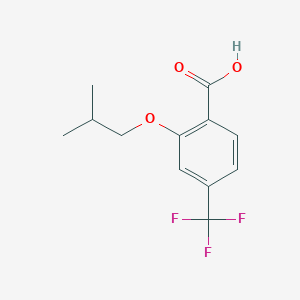
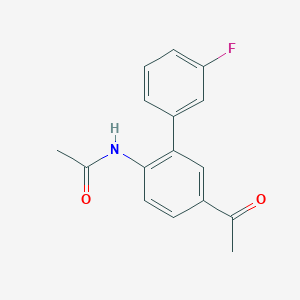
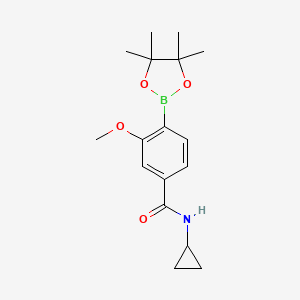
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
